

An In-depth Technical Guide to 4-Benzylxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxy-3-fluorophenylboronic acid

Cat. No.: B145064

[Get Quote](#)

CAS Number: 133057-83-7

This technical guide provides comprehensive information on **4-Benzylxy-3-fluorophenylboronic acid**, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and materials science. This document outlines the compound's properties, representative experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.

Compound Data and Properties

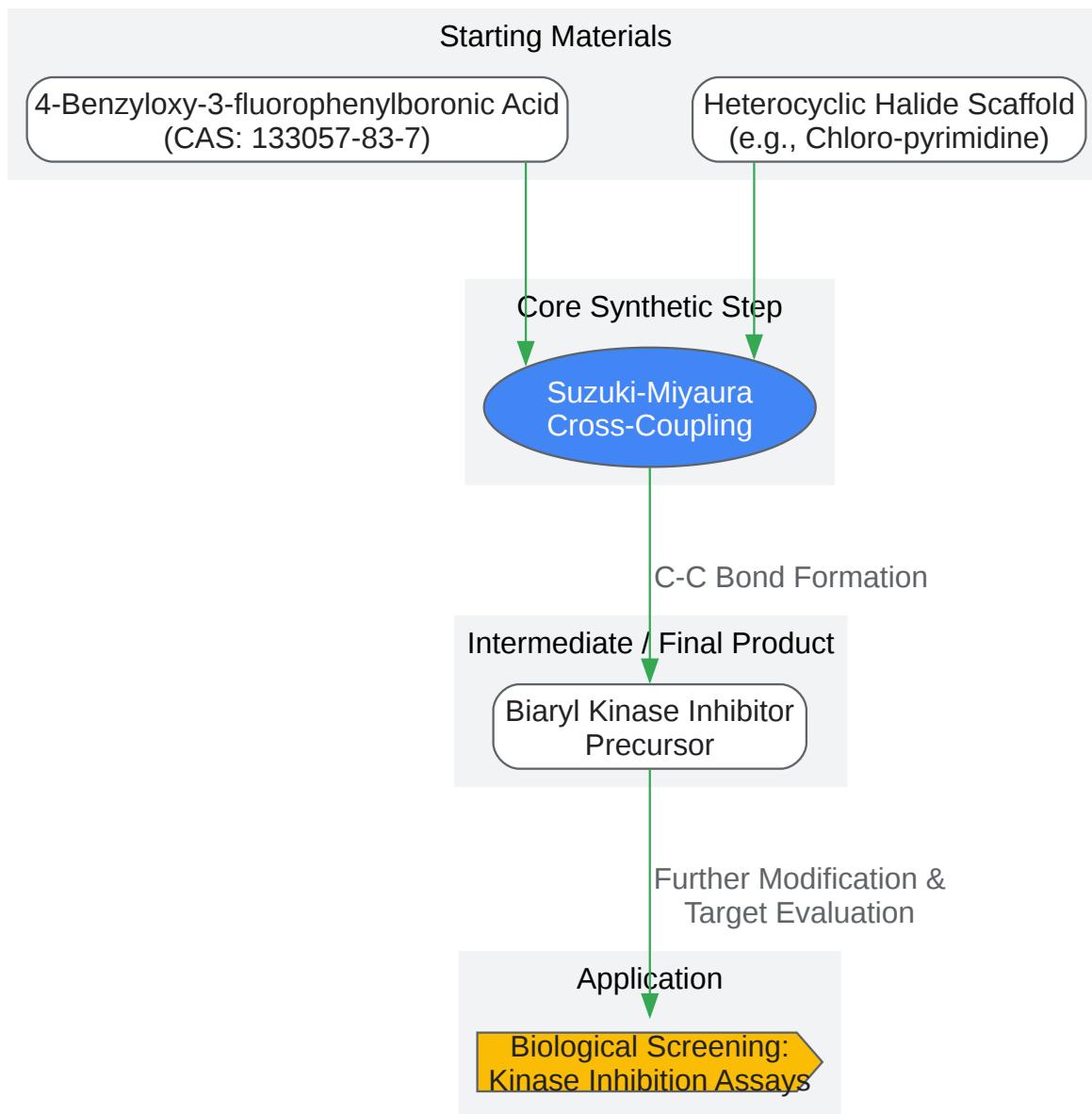
4-Benzylxy-3-fluorophenylboronic acid is a substituted arylboronic acid widely utilized in palladium-catalyzed cross-coupling reactions. Its structural features, including the fluorine atom and the benzylxy group, impart unique reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.[\[1\]](#)

Table 1: Physicochemical Properties of **4-Benzylxy-3-fluorophenylboronic Acid**

Property	Value	Reference(s)
CAS Number	133057-83-7	[2]
Molecular Formula	C ₁₃ H ₁₂ BFO ₃	[2]
Molecular Weight	246.04 g/mol	[2]
Appearance	White to off-white or yellow solid/crystalline powder	[1]
Purity	Typically ≥98%	[1]
Storage Temperature	Room temperature or -20°C, under inert atmosphere	[2]
Synonyms	(3-Fluoro-4-(phenylmethoxy)phenyl)boronic acid, 4-(Benzylxy)-3-fluorobenzeneboronic acid	

Table 2: Safety Information

Category	Information
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Pictograms	GHS07


Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) for this specific compound is not readily available in the public domain but would be expected to conform to the depicted structure. Researchers should obtain a Certificate of Analysis from their supplier for precise data.

Role in Synthetic Chemistry and Drug Discovery

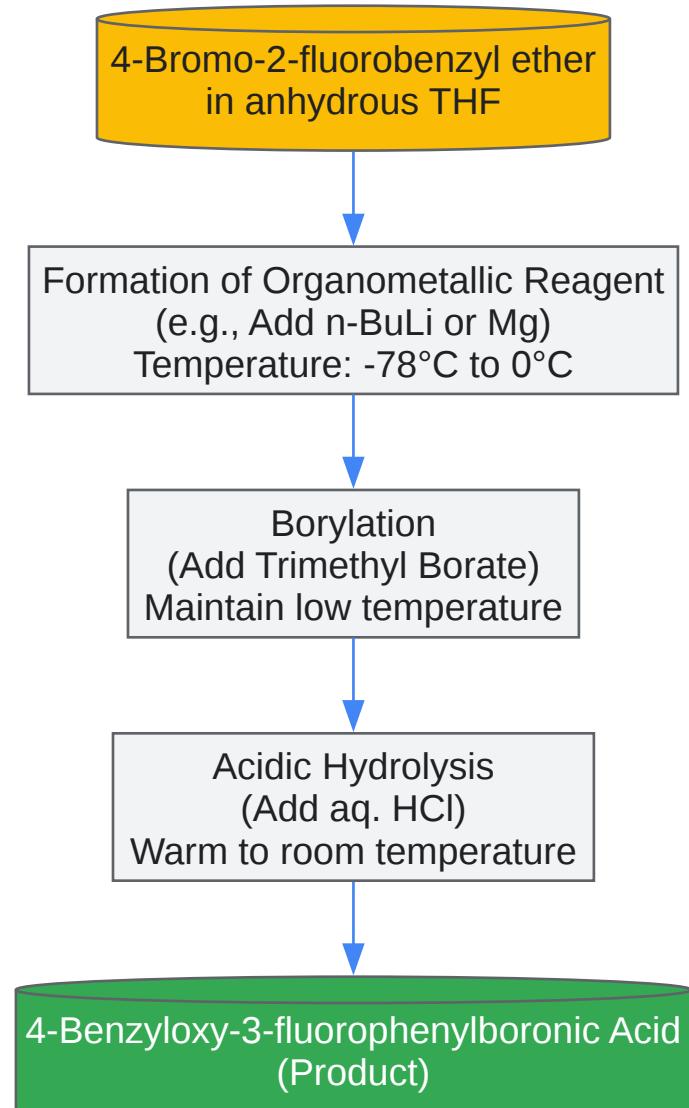
Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.^{[3][4]} The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.^[3]

4-Benzyl-3-fluorophenylboronic acid serves as a versatile building block for introducing a fluorinated, oxygenated phenyl motif into target molecules. This is particularly relevant in the field of kinase inhibitor discovery, where specific substitutions on aryl rings are crucial for achieving potency and selectivity.^[5] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets.^[5]

Below is a diagram illustrating the logical workflow of utilizing this boronic acid in a drug discovery context to synthesize a potential kinase inhibitor.

[Click to download full resolution via product page](#)

Workflow for Kinase Inhibitor Synthesis.


Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of **4-Benzyl-3-fluorophenylboronic acid** and its application in a Suzuki-Miyaura coupling reaction. These protocols are based on established procedures for analogous compounds.^[6] ^[7]

Representative Synthesis of 4-Benzyl-3-fluorophenylboronic Acid

The synthesis of arylboronic acids is commonly achieved via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. This protocol outlines a plausible route starting from 4-bromo-2-fluorobenzyl ether.

Workflow Diagram for Synthesis

[Click to download full resolution via product page](#)

General Synthesis Workflow.

Materials:

- 4-Bromo-2-fluorobenzyl ether
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
- Trimethyl borate

- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of Organometallic Reagent: Dissolve 4-bromo-2-fluorobenzyl ether (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour to ensure complete formation of the organolithium reagent.
- Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
- Hydrolysis: After stirring for 2-3 hours at low temperature, allow the reaction to slowly warm to 0°C. Quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ~2).
- Work-up and Isolation: Allow the mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

Application in a Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling **4-Benzylxy-3-fluorophenylboronic acid** with a generic heterocyclic chloride, a common step in synthesizing kinase inhibitors.^[5]

Materials:

- **4-Benzylxy-3-fluorophenylboronic acid** (1.2 eq)
- Heterocyclic chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$) (0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3) (2.0 eq)
- Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

- Reaction Setup: To a reaction vessel, add the heterocyclic chloride (1.0 eq), **4-Benzylxy-3-fluorophenylboronic acid** (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]

- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 7. Preparation method of 4-phenoxyphenylboronic acid - Eureka | PatSnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzyl-3-fluorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145064#4-benzyl-3-fluorophenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com